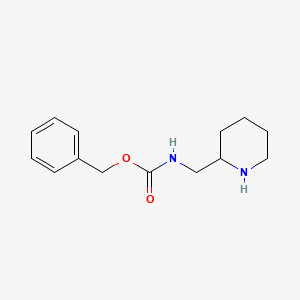

Benzyl (piperidin-2-ylmethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(piperidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVZGRBXEXJUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662460 | |

| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184044-09-5 | |

| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

Piperidin-2-ylmethylamine reacts with benzyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. A tertiary base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), neutralizes the HCl byproduct. The general reaction is:

Yields typically exceed 85% when using a 1.2:1 molar ratio of CbzCl to amine.

Solvent and Base Optimization

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors replace batch processes, enabling precise control over exothermic reactions. Automated systems maintain a 5–10°C temperature gradient, achieving >90% conversion in 2–3 hours.

Reductive Amination-Derived Precursor Synthesis

When piperidin-2-ylmethylamine is unavailable, reductive amination of piperidin-2-ylmethanone provides an alternative pathway.

Synthesis of Piperidin-2-Ylmethylamine

Piperidin-2-ylmethanone undergoes reductive amination with ammonium acetate or aqueous ammonia in the presence of catalysts:

Catalytic Hydrogenation

Byproduct Management

Subsequent Carbamation

The synthesized amine undergoes carbamation as described in Section 1, with yields consistent across scales.

Alternative Protecting Group Strategies

N-Benzyl vs. N-Cbz Protection

While benzyl groups are common, tert-butoxycarbonyl (Boc) protection offers orthogonal deprotection:

| Protecting Group | Deprotection Method | Compatibility |

|---|---|---|

| Cbz | H₂/Pd-C | Acid-sensitive compounds |

| Boc | TFA or HCl/dioxane | Base-sensitive targets |

Boc-protected analogs require Boc-anhydride instead of CbzCl, but this adds cost and complexity.

Reaction Optimization and Troubleshooting

Common Challenges and Solutions

| Issue | Cause | Resolution |

|---|---|---|

| Low Yield (<70%) | Moisture-induced hydrolysis | Use molecular sieves (3Å) |

| Emulsion formation | Polar solvent/base pairing | Switch to DIPEA/DCM |

| Colored impurities | Overheating | Cool to 0°C during CbzCl addition |

Purity Enhancement Techniques

-

Recrystallization : Ethanol/water (7:3) yields white crystals with 99% purity.

-

Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves di-carbamate byproducts.

Industrial Manufacturing Considerations

Cost-Benefit Analysis of Methods

| Method | Cost (USD/kg) | Yield (%) | Scalability |

|---|---|---|---|

| Direct carbamation | 120 | 88 | High (batch/flow) |

| Reductive amination | 180 | 82 | Moderate (batch) |

Chemical Reactions Analysis

Types of Reactions

Benzyl (piperidin-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides of this compound.

Reduction: Benzyl (piperidin-2-ylmethyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Benzyl (piperidin-2-ylmethyl)carbamate has the molecular formula and a molecular weight of 248.32 g/mol. Its structure features a piperidine ring, which is crucial for its biological activity, and a carbamate functional group that contributes to its pharmacological properties .

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit specific enzymes involved in lipid metabolism. Research indicates that compounds with similar structural motifs can act as selective inhibitors of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes that play critical roles in endocannabinoid signaling pathways. These inhibitors can raise brain endocannabinoid levels, leading to significant behavioral effects in animal models .

Table 1: Inhibitory Activity of Carbamates

| Compound Name | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | MAGL | Selective | |

| N-Piperidine/piperazine carbamates | FAAH | Dual Inhibition | |

| Urea-based inhibitors | MAGL/FAAH | Selective/Dual |

Therapeutic Potential

The therapeutic implications of this compound extend to its potential use in treating conditions influenced by endocannabinoid signaling, such as pain, anxiety, and inflammation. The modulation of these pathways through selective inhibition may provide new avenues for drug development targeting these disorders.

Case Study: Anti-inflammatory Effects

A study demonstrated that piperidine-based carbamates could significantly reduce inflammatory responses in murine models. This suggests that this compound may possess similar anti-inflammatory properties, warranting further investigation into its clinical applications .

Research on Antifilarial Activity

Another area of interest is the compound's potential antifilarial activity. Research involving similar carbamate derivatives has shown promising results against filarial infections in animal models. In particular, studies have indicated that certain carbamates can effectively reduce adult worm burdens and microfilaremia in infected jirds, highlighting their potential as therapeutic agents against parasitic diseases .

Table 2: Antifilarial Activity of Carbamate Derivatives

Mechanism of Action

The mechanism of action of Benzyl (piperidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Stereochemical Variants

Benzyl (piperidin-2-ylmethyl)carbamate belongs to a broader class of piperidine- and carbamate-containing compounds. Key analogs include:

Notes:

Functional Comparison: Enzyme Inhibition and Selectivity

Benzyl carbamate derivatives are extensively studied for cholinesterase inhibition. Below is a comparative analysis of inhibitory activities (IC₅₀) and selectivity indices (SI):

Key Findings :

- Sulfonamide-substituted analogs (e.g., 5c, 5k) exhibit 5- to 9-fold higher BChE inhibition than rivastigmine, with Compound 5k showing a selectivity index of 34 .

- Chlorophenyl-substituted derivatives (e.g., Compound 28) demonstrate superior selectivity (>83) and potency (IC₅₀ = 1.2 µM), rivaling galanthamine .

Pharmacological Profile:

- ADME predictions for benzene-based carbamates (e.g., Compound 28) suggest favorable pharmacokinetics, warranting in vivo studies .

Biological Activity

Benzyl (piperidin-2-ylmethyl)carbamate, a compound characterized by its piperidine ring and carbamate functionality, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 234.29 g/mol

The compound features a benzyl group attached to a piperidine ring via a methyl carbamate moiety, which is critical for its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. For instance, piperidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the selective cytotoxicity of related compounds against different cancer cell lines, suggesting that this compound may also possess similar effects.

Antimicrobial Activity

The compound has demonstrated potential antimicrobial activity. Compounds containing the piperidine structure are often evaluated for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to bacterial death .

Neuroprotective Effects

There is emerging evidence that this compound could exhibit neuroprotective effects. Similar carbamate derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : Interaction with enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.

- Receptor Modulation : Binding to neurotransmitter receptors could influence synaptic transmission and neuroprotection.

- Cell Cycle Regulation : Inducing apoptosis in cancer cells through modulation of cell cycle checkpoints.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Carbamation : Reaction of piperidine with benzyl chloroformate in the presence of a base.

- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction rates and yields.

- Green Chemistry Approaches : Employing aqueous media or alternative solvents to reduce environmental impact during synthesis.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Benzyl group with carbamate | Neuroprotective |

| Piperidin-4-ylmethyl Carbamate | Piperidine ring with different substitution | Anticancer |

| N-(2-Chloroacetyl)-N-methyl-piperidine | Chloroacetyl substitution | Antimicrobial |

The unique combination of the piperidine structure and the carbamate group in this compound may enhance its specificity and efficacy in biological applications compared to other derivatives.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various piperidine derivatives showed that those with carbamate functionalities exhibited significant cytotoxic effects against cancer cell lines, suggesting that this compound could be further explored for anticancer therapies .

- Animal Models : Animal studies are needed to evaluate the pharmacokinetics and in vivo efficacy of this compound, particularly focusing on its neuroprotective effects in models of neurodegeneration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (piperidin-2-ylmethyl)carbamate, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via carbamate formation using benzyl chloroformate and a piperidine derivative under mild, base-catalyzed conditions (e.g., triethylamine). Yield optimization involves controlling stoichiometry, temperature (0–25°C), and solvent polarity. For example, dichloromethane or toluene improves solubility of intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the carbamate (-OC(=O)N-) and piperidine moieties. Key signals include δ 4.5–5.0 ppm (benzyl CH2) and δ 2.5–3.5 ppm (piperidine protons) .

- IR : Stretching at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validates carbamate formation .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .

Q. How does pH and temperature affect the stability of the carbamate group in this compound?

- Methodological Answer : Benzyl carbamates are hydrolytically labile. Stability studies show:

- Acidic conditions (pH < 2) : Rapid cleavage of the carbamate group via acid-catalyzed hydrolysis.

- Basic conditions (pH > 10) : Slow degradation due to nucleophilic attack by hydroxide ions.

- Temperature : Degradation accelerates above 40°C. Storage at –20°C in anhydrous solvents (e.g., DMSO) is recommended .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., enzymes or receptors). The piperidine nitrogen and carbamate carbonyl are critical interaction sites .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with biological activity datasets to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay conditions. Mitigation involves:

- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify true efficacy thresholds.

- Cell Line Validation : Use >2 cell lines per assay (e.g., HeLa and MCF-7 for cancer) to rule out cell-specific effects .

- Metabolic Stability Assays : Evaluate compound half-life in liver microsomes to distinguish intrinsic activity from metabolic artifacts .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

- Methodological Answer :

- Crystallization : Use vapor diffusion with solvents like ethanol/water. The piperidine ring often adopts a chair conformation, stabilized by intramolecular H-bonds between the carbamate NH and adjacent carbonyl .

- Refinement : SHELXL (via Olex2) refines positional and thermal parameters. Key metrics: R1 < 5%, wR2 < 12% .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

- Methodological Answer :

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches.

- Byproduct Mitigation : Optimize reaction time to minimize diastereomers or over-alkylation byproducts. LC-MS tracks impurity profiles .

- Toxicity Screening : Preclinical assays (e.g., zebrafish models) assess acute toxicity before rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.